2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester
Description
2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester (CAS: 131469-67-5) is an acrylate ester derivative with the molecular formula C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol . It is synthesized via the Morita-Baylis-Hillman (MBH) reaction using 4-chlorobenzaldehyde as a reactant, yielding 85% under optimized conditions . Structurally, it features a hydroxy-methyl group attached to a 4-chlorophenyl ring and an acrylic acid methyl ester backbone.
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)-hydroxymethyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKHNNKNMGBHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438940 | |
| Record name | Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131469-67-5 | |
| Record name | Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Morita-Baylis-Hillman Reaction-Mediated Synthesis
The Morita-Baylis-Hillman (MBH) reaction offers a direct route to construct the carbon-carbon bond between the α,β-unsaturated ester and the 4-chlorobenzaldehyde-derived hydroxymethyl group. A study by Zhao et al. demonstrated the efficacy of a hydrophilic ionic liquid-water solvent system ([HyEtPy]Cl-H₂O) in accelerating DABCO-catalyzed MBH reactions .
Procedure :
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Reagents : Methyl acrylate (1.2 equiv), 4-chlorobenzaldehyde (1.0 equiv), DABCO (20 mol%), and [HyEtPy]Cl-H₂O (1:1 v/v).
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Conditions : Stir at 25°C for 12–24 hours.
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Workup : Extract with dichloromethane, wash with brine, and purify via silica gel chromatography.
Key Findings :
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Stereoselectivity : Exclusively forms the E-isomer due to conjugation stabilization.
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Solvent Advantage : The ionic liquid system enhances reaction rate and reduces byproduct formation compared to traditional solvents like THF or acetonitrile .
Sodium Borohydride Reduction of a Ketone Precursor
Reduction of a ketone intermediate provides a pathway to introduce the hydroxymethyl group. This method, adapted from fenofibrate metabolite synthesis , involves:
Procedure :
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Synthesis of 2-[(4-Chloro-phenyl)-keto-methyl]-acrylic Acid Methyl Ester :
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Acylate 4-chlorophenylmagnesium bromide with methyl acryloyl chloride in THF at −78°C.
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Reduction :
Key Findings :
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Purity : >98% by HPLC (λ = 254 nm).
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Limitation : Requires stringent anhydrous conditions to prevent ester hydrolysis.
Acid-Catalyzed Esterification of the Carboxylic Acid
Fischer esterification enables conversion of the acrylic acid derivative to its methyl ester.
Procedure :
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Synthesis of 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic Acid :
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Esterification :
Key Findings :
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Side Reaction : Competing dehydration to form the α,β-unsaturated ester if excess acid is used.
Orthoester-Mediated Acetalization and Dealcoholization
Adapted from acrylic acid derivative synthesis , this method leverages orthoesters to form intermediates that eliminate alcohols under acidic conditions.
Procedure :
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Acetal Formation :
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Dealcoholization :
Key Findings :
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Yield : 65–70% (due to intermediate instability).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy-methyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 2-[(4-Chloro-phenyl)-carbonyl-methyl]-acrylic acid methyl ester.
Reduction: Formation of 2-[(4-Chloro-phenyl)-hydroxy-methyl]-propanol.
Substitution: Formation of 2-[(4-Substituted-phenyl)-hydroxy-methyl]-acrylic acid methyl ester.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
One of the most significant applications of this compound is in the field of anticancer research . Recent studies have demonstrated that derivatives of 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester exhibit potent activity against various cancer cell lines.
Case Study: Antiproliferative Activity
A study synthesized a series of compounds based on structure modifications of related esters, showing promising HDAC inhibitory activity . The antiproliferative effects were evaluated against HeLa cells, yielding IC50 values ranging from 0.69 to 11 μM. Comparatively, these compounds outperformed the standard drug doxorubicin (IC50 = 2.29 μM) .
| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| This compound | 0.69 - 11 | Doxorubicin | 2.29 |
Synthesis and Modification
The compound can be synthesized through various methods, including the Morita-Baylis-Hillman reaction , which has been optimized for better yields using different solvent-catalyst systems. For instance, a study reported yields of up to 85% when reacting with 4-chlorobenzaldehyde .
Synthesis Yield Table
| Reaction Conditions | Yield (%) |
|---|---|
| [HyEtPy]Cl-H2O + DABCO | 85 |
| Other solvent systems | Varies (60% - 99%) |
Apart from its anticancer properties, this compound has shown potential as a β-lactamase inhibitor , which is crucial in combating antibiotic resistance. A recent study highlighted the synthesis of amides from this compound, demonstrating effective inhibition against bacterial strains .
Inhibition Activity Table
| Compound | Target Bacteria | Inhibition Activity |
|---|---|---|
| Amide derived from this compound | Various strains | Significant |
Other Therapeutic Applications
The compound's derivatives have also been explored for their anti-inflammatory properties and effectiveness against tropical diseases like leishmaniasis. A hybrid molecule derived from this compound showed increased potency against Leishmania donovani, outperforming traditional treatments .
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
MBH Adduct Derivatives
The MBH reaction produces structurally related acrylate esters with varying substituents. Key analogs include:
Key Insight : The 4-chlorophenyl substituent offers a balance between electronic effects (electron-withdrawing Cl) and synthetic efficiency, making it more versatile than nitro or methyl derivatives in downstream applications.
Chlorophenyl-Containing Esters with Modified Backbones
Several esters share the 4-chlorophenyl group but differ in their core structures:
Key Insight : Modifications such as β-keto groups (e.g., compound 12g ) or dimethylpropionate backbones (e.g., HDAC inhibitors ) enhance biological activity, whereas the target compound’s simpler acrylic acid structure prioritizes synthetic versatility.
Physicochemical Comparison
Key Insight : The target compound’s lack of reported LogP values highlights a data gap, but its molecular weight and ester functionality suggest moderate polarity compared to hydrazone derivatives .
Antimicrobial Potential
coli and S. aureus .
Anticancer Activity
Analogous compounds, such as 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester derivatives, demonstrate selective inhibition of HCT-116 colon cancer cells (IC₅₀ = 1.2–8.7 µM) via histone deacetylase (HDAC) inhibition . This suggests that structural modifications (e.g., dimethyl groups) can enhance target engagement in cancer therapy.
Biological Activity
2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester, a derivative of cinnamic acid, has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Research has demonstrated that derivatives of cinnamic acid exhibit significant antimicrobial properties. A study evaluating similar compounds reported minimum inhibitory concentrations (MIC) against various bacteria and fungi. Notably, compounds with structural similarities to this compound showed effective inhibition against Staphylococcus aureus and Candida albicans with MIC values ranging from 1 to 4 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 16d | Staphylococcus aureus | 1 |
| 16e | Enterococcus faecalis | 2 |
| 16f | Candida albicans | 4 |
Anticancer Activity
The anticancer potential of related compounds has been extensively studied. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate exhibited selective cytotoxicity towards colon cancer cells (HCT-116) with IC50 values between 0.12 mg/mL and 0.81 mg/mL . The mechanism appears to involve apoptosis induction through the activation of specific signaling pathways.
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (mg/mL) |
|---|---|---|
| 7a | HCT-116 | 0.12 |
| 7g | HCT-116 | 0.12 |
| 7d | HCT-116 | 0.81 |
Antioxidant Activity
The antioxidant properties of similar compounds were assessed using DPPH and ABTS assays. The results indicated that certain derivatives exhibited strong radical scavenging activities, suggesting potential protective effects against oxidative stress .
Table 3: Antioxidant Activity Assessment
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| 16f | 310.50 ± 0.73 | 597.53 ± 1.30 |
| 17d | 574.41 ± 1.34 | 419.18 ± 2.72 |
Case Studies
In a recent study focusing on the synthesis and evaluation of cinnamic acid derivatives, researchers found that specific modifications led to enhanced biological activity against cancer cells while maintaining low toxicity towards normal cells . The compounds were subjected to various assays to determine their efficacy and mechanism of action.
Q & A
Q. What are the recommended synthetic methodologies for 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester?
The compound can be synthesized via conjugate addition reactions or esterification under acidic conditions. For example, nitroalkene intermediates (e.g., 3-(4-Chloro-phenyl)-4-nitro-butyric acid methyl ester) are prepared using nitro-oxazolines and sulfuric acid, followed by reduction or hydrogenation steps. Purification typically involves flash chromatography to isolate the viscous oil product .
Q. How can spectroscopic techniques characterize this compound?
- IR Spectroscopy : Key peaks include a broad -OH stretch (~332 cm⁻¹), ester C=O (~1612 cm⁻¹), and aromatic C=C (~1511 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., observed m/z 239.0037 vs. calculated 239.0189 for related chloro-phenyl esters) .
- NMR : While not explicitly reported, H and C NMR would resolve the hydroxy-methyl group, ester methyl, and aromatic protons.
Q. What are the stability considerations for handling this compound?
As a viscous oil, it is prone to oxidation and hydrolysis. Storage under inert atmospheres (N₂/Ar) and anhydrous conditions is recommended. The ester group’s susceptibility to acidic/basic hydrolysis necessitates pH-neutral environments during experiments .
Advanced Research Questions
Q. What reaction mechanisms underpin its synthesis?
- Conjugate Addition : Nitroalkenes (e.g., 2-[2-(4-Chloro-phenyl)-3-nitro-propyl]-oxazole) undergo Michael addition with nucleophiles, followed by nitro-group reduction .
- Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C in xylenes/ethyl acetate) reduces unsaturated intermediates to yield target esters .
Q. How can computational modeling enhance understanding of its properties?
Molecular dynamics (MD) simulations or density functional theory (DFT) can predict conformational stability, hydrogen-bonding interactions (e.g., intramolecular -OH∙∙∙O=C), and reactivity with biological targets. Crystal structure analogs (e.g., C20H22ClNO5) provide templates for docking studies .
Q. What is its potential role in structure-activity relationship (SAR) studies?
As a chloro-phenyl-bearing ester, it serves as a scaffold for probing bioactivity in drug discovery. For example, structural analogs like 4-(4-Chloro-phenyl)-2-hydroxy-4-oxo-but-2-enoic acid methyl ester (12g) are synthesized to study anti-inflammatory or enzyme-inhibitory effects .
Q. How to resolve contradictions in spectral data across studies?
Discrepancies in IR carbonyl stretches (e.g., 1612 cm⁻¹ vs. 1738 cm⁻¹ in related esters) may arise from intramolecular hydrogen bonding or electronic effects of substituents. Cross-validation with X-ray crystallography (where feasible) and solvent polarity adjustments can clarify such anomalies .
Methodological Notes
- Synthesis Optimization : Varying reaction times (e.g., 8–52 hours reflux) and catalysts (e.g., Cu(II) salts) can improve yields .
- Analytical Cross-Check : Combine multiple techniques (e.g., IR + MS + HPLC) to confirm purity, especially for viscous oils prone to byproducts .
- Safety Protocols : Use fume hoods for volatile solvents (e.g., ethyl acetate) and monitor flash points (e.g., ~108°C for analogous esters) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
